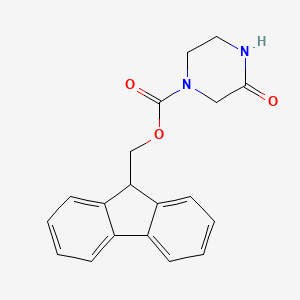

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18-11-21(10-9-20-18)19(23)24-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKHEDWUIMBPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678176 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-40-9 | |

| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1119449-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, with the CAS number 1119449-40-9, is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a piperazine ring, which is a common scaffold in many pharmaceuticals, and an oxo group that may influence its reactivity and biological interactions.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 322.36 g/mol. The presence of the 9H-fluorenyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 1119449-40-9 |

| InChI Key | YQKHEDWUIMBPKY-UHFFFAOYSA-N |

Biological Activity

Research into the biological activity of this compound indicates potential applications in drug development. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications to the piperazine ring can enhance activity against specific tumor types.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuropharmacological Effects : The piperazine moiety is known for its central nervous system activity, and compounds like this one may influence neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of piperazine derivatives, including those structurally related to this compound:

- Study on Anticancer Activity : A study published in Molecules examined various piperazine derivatives for their cytotoxicity against human cancer cell lines. Results indicated that modifications to the piperazine ring significantly influenced their efficacy, with some derivatives showing IC50 values in the micromolar range against specific cancer types .

- Neuropharmacological Research : Another investigation focused on the neuropharmacological properties of similar compounds, demonstrating that certain modifications could enhance binding affinity to serotonin receptors, indicating potential as antidepressant agents .

Synthesis and Derivatives

The synthesis of this compound can be approached through various methodologies, including:

- Direct Condensation Reactions : Utilizing readily available piperazines and carboxylic acid derivatives.

- Protecting Group Strategies : Employing the Fmoc (9H-fluorenylmethoxycarbonyl) group as a temporary protecting group during synthesis processes.

These synthetic routes not only facilitate the creation of this compound but also allow for the generation of analogs with potentially enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate with analogous Fmoc-protected heterocycles, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Notes:

- Similarity scores (0–1 scale) are derived from structural alignment algorithms .

- The acetic acid derivative (CAS 180576-05-0) exhibits the highest similarity due to its piperazine core and polar substituent.

- The azepane analog (CAS 885954-56-3) diverges in ring size and ketone position, reducing conformational similarity .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Impact |

|---|---|---|---|---|

| 3-Oxopiperazine derivative | 323.38 g/mol | Not reported | Moderate in DMSO, low in H2O | Ketone enhances hydrogen bonding potential |

| Piperazine-acetic acid (CAS 180576-05-0) | 337.37 g/mol | Not reported | High in polar solvents (e.g., MeOH) | Carboxylic acid improves aqueous solubility |

| Piperazine hydrochloride (CAS 219312-90-0) | 343.81 g/mol | 141–142 (decomposes) | High in H2O | Salt form increases stability and solubility |

| 3-Hydroxypyrrolidine (CAS 351184-42-4) | 323.39 g/mol | Not reported | Moderate in EtOAc, low in H2O | Hydroxyl group enables further functionalization |

Sources :

Stability and Reactivity

- The 3-oxopiperazine derivative’s ketone group increases susceptibility to nucleophilic attack, limiting its use in strongly basic conditions.

- The hydrochloride salt (CAS 219312-90-0) offers superior stability in aqueous media compared to the free base .

- The hydroxypyrrolidine analog (CAS 351184-42-4) undergoes oxidation to form ketones or serves as a site for glycosylation .

Key Research Findings

- Peptide Synthesis : The 3-oxopiperazine derivative is critical for introducing constrained conformations in peptides, enhancing target binding affinity .

- PROTAC Design : Its ketone group facilitates conjugation to E3 ligase ligands, enabling bifunctional molecule synthesis .

- Solubility Challenges : Derivatives with polar groups (e.g., acetic acid, hydrochloride) are prioritized for aqueous-phase reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate typically involves:

- Starting from 3-oxopiperazine or its tert-butyl protected derivatives.

- Introduction of the 9H-fluoren-9-ylmethyl (Fmoc) protecting group on the piperazine nitrogen.

- Purification by chromatographic techniques to afford high purity product.

Preparation of 3-Oxopiperazine Precursors

A common precursor, tert-butyl 3-oxopiperazine-1-carboxylate, is prepared via base-mediated alkylation reactions. For example:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | tert-butyl 3-oxopiperazine-1-carboxylate (2.0 g) suspended in DMF, cooled to 0 °C under N2; lithium bis(trimethylsilyl)amide (10.69 mmol) added; stirred 30 min | - | Formation of anionic intermediate |

| 2 | Addition of 3-chloro-4-fluorobenzyl bromide (10.49 mmol) at 0 °C, stirred 2 h | - | Alkylation to benzylated product |

| 3 | Workup with water, ethyl acetate extraction, washing, drying, concentration | - | Purification by silica gel chromatography |

This method yields the benzylated 3-oxopiperazine derivative, which can be further manipulated.

Fmoc Protection Reaction

The key step to obtain this compound is the introduction of the Fmoc group. Although specific experimental details for this exact compound are scarce in open literature, standard Fmoc protection involves:

- Reacting 3-oxopiperazine or its derivatives with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

- The reaction is typically conducted in solvents like dioxane or dichloromethane at 0 °C to room temperature.

- The product is isolated by extraction and purified by column chromatography.

Alternative Synthetic Routes and Catalytic Methods

Some related synthetic routes reported for analogues or intermediates include:

Purification and Characterization

- Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether.

- Characterization includes ^1H NMR, MS (ESI), and melting point determination.

- Typical ^1H NMR signals for the Fmoc group appear as aromatic multiplets around 7.3–7.8 ppm and characteristic singlets for methylene protons near 4.2–4.5 ppm.

Data Summary Table of Preparation Conditions

| Step | Starting Material | Reagents & Catalysts | Solvent | Temp. | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | l-Boc-3-oxopiperazine | 2-bromo-4-(trifluoromethyl)pyridine, Cs2CO3, Pd(OAc)2, Xantphos | 1,4-dioxane | 110 °C | 18 h | 92% | Pd-catalyzed coupling |

| 2 | tert-butyl 3-oxopiperazine-1-carboxylate | Li bis(trimethylsilyl)amide, 3-chloro-4-fluorobenzyl bromide | DMF, THE | 0 °C | 2 h | - | Base-mediated alkylation |

| 3 | tert-butyl 3-oxopiperazine-1-carboxylate | NaH, 4-bromo-1-(bromomethyl)-2-methylbenzene | THF | 0 °C to rt | 2 h | 77% | Alkylation |

| 4 | 3-oxopiperazine derivatives | Fmoc-Cl, base (e.g., Na2CO3) | Dioxane or DCM | 0 °C to rt | 1–4 h | 70-80% (typical) | Fmoc protection |

Research Findings and Notes

- The Pd-catalyzed coupling method allows for efficient substitution on the piperazine ring, which can be a useful step before Fmoc protection to introduce functional groups for further derivatization.

- Lithium bis(trimethylsilyl)amide is an effective base for generating the nucleophilic species necessary for alkylation of the piperazine nitrogen under mild conditions.

- The Fmoc protection step is a standard procedure widely used in peptide synthesis to protect amines, and it proceeds smoothly with good yields when conducted under controlled temperature and basic conditions.

- Purification by silica gel chromatography is essential to obtain analytically pure compound suitable for further synthetic applications or biological testing.

- Spectroscopic data (NMR, MS) confirm the structure and purity of the final product, with characteristic signals for the Fmoc moiety and the piperazine ring.

Q & A

Q. What strategies improve reproducibility in large-scale syntheses of Fmoc-protected intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.